3-Methyl-4,5-diphenyl-1,3-thiazol-3-ium iodide
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Overview
Description
3-Methyl-4,5-diphenyl-1,3-thiazol-3-ium iodide is a heterocyclic organic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are found in many potent biologically active compounds . This compound features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom .
Preparation Methods
The synthesis of 3-Methyl-4,5-diphenyl-1,3-thiazol-3-ium iodide typically involves the reaction of thioamides with α-halocarbonyl compounds . Common methods for synthesizing thiazole derivatives include the Hantzsch, Cook-Heilbron, and Gabriel methods . These reactions often require specific conditions such as the presence of a base or acid catalyst and controlled temperatures to ensure the formation of the desired thiazole ring .
Chemical Reactions Analysis
3-Methyl-4,5-diphenyl-1,3-thiazol-3-ium iodide undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazoles.
Substitution: Electrophilic substitution reactions can occur at the C-5 position, while nucleophilic substitution can occur at the C-2 position. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Methyl-4,5-diphenyl-1,3-thiazol-3-ium iodide has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex thiazole derivatives.
Industry: Thiazole derivatives are used in the production of dyes, fungicides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Methyl-4,5-diphenyl-1,3-thiazol-3-ium iodide involves its interaction with biological molecules. The thiazole ring can participate in various biochemical pathways by activating or inhibiting enzymes and receptors . This compound can also interact with nucleic acids and proteins, leading to changes in cellular functions .
Comparison with Similar Compounds
3-Methyl-4,5-diphenyl-1,3-thiazol-3-ium iodide can be compared with other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Tiazofurin: An antineoplastic drug. The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to other thiazole derivatives.
Properties
CAS No. |
62993-86-6 |
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Molecular Formula |
C16H14INS |
Molecular Weight |
379.3 g/mol |
IUPAC Name |
3-methyl-4,5-diphenyl-1,3-thiazol-3-ium;iodide |
InChI |
InChI=1S/C16H14NS.HI/c1-17-12-18-16(14-10-6-3-7-11-14)15(17)13-8-4-2-5-9-13;/h2-12H,1H3;1H/q+1;/p-1 |
InChI Key |
SQNSCAHCVMHFQU-UHFFFAOYSA-M |
Canonical SMILES |
C[N+]1=CSC(=C1C2=CC=CC=C2)C3=CC=CC=C3.[I-] |
Origin of Product |
United States |
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